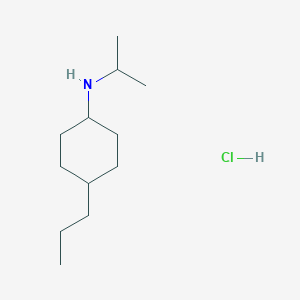

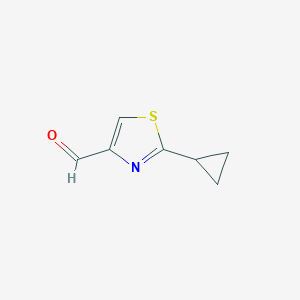

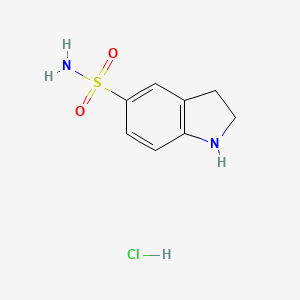

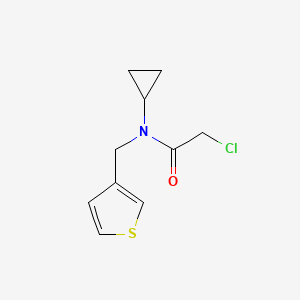

![molecular formula C9H8N2O2 B1419511 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde CAS No. 38786-60-6](/img/structure/B1419511.png)

5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde

Descripción general

Descripción

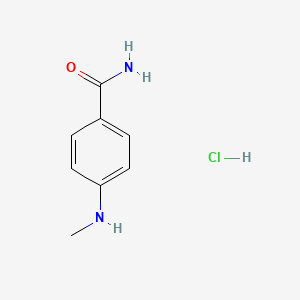

“5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring (a five-member ring with two non-adjacent nitrogen atoms). The specific compound “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde” is not widely studied, and there is limited information available about it .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde”, typically involves a benzene ring fused to an imidazole ring . The presence of the methoxy group and the carbaldehyde group at specific positions on the benzimidazole ring would define the unique structure of “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde”.Aplicaciones Científicas De Investigación

Medicine: Antimicrobial Agents

5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde and its derivatives exhibit significant antimicrobial properties . These compounds are studied for their potential to act against a variety of bacterial and fungal strains, contributing to the development of new antibiotics and antifungal medications.

Agriculture: Plant Protection

In the agricultural sector, the antimicrobial characteristics of this compound can be harnessed to protect crops from bacterial and fungal infections . This application is crucial for enhancing crop yield and ensuring food security.

Material Science: Synthesis of Functional Molecules

The compound serves as a precursor in the synthesis of functional molecules used in material science . Its derivatives are integral in creating new materials with specific properties, such as enhanced durability or conductivity.

Environmental Science: Bioremediation

Research indicates that derivatives of 5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde could be used in bioremediation processes . These processes involve the use of microbial action to remove pollutants from the environment, thereby reducing environmental toxicity.

Analytical Chemistry: Chemical Analysis

This compound is also relevant in analytical chemistry, where it may be used as a reagent or a standard for calibrating instruments . Its well-defined properties make it suitable for precise measurements and quality control.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s derivatives are explored for their role in enzyme inhibition . This has implications for understanding metabolic pathways and developing drugs that target specific enzymes within the body.

Direcciones Futuras

The future research directions for “5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde” and other benzimidazole derivatives could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by benzimidazole derivatives, they could be potential candidates for the development of new drugs .

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives have been studied for their antimicrobial activity . Therefore, it can be inferred that the compound may interact with microbial cells, but the specific targets are yet to be identified.

Mode of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity . This suggests that the compound might interact with its targets in a way that inhibits the growth or function of microbial cells.

Biochemical Pathways

It is known that benzimidazole derivatives can interfere with the normal functioning of microbial cells , which suggests that the compound might affect the biochemical pathways related to microbial growth and survival.

Result of Action

It is known that benzimidazole derivatives can exhibit antimicrobial activity , suggesting that the compound might inhibit the growth or function of microbial cells.

Propiedades

IUPAC Name |

6-methoxy-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZYPNUHAUMFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663530 | |

| Record name | 6-Methoxy-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde | |

CAS RN |

38786-60-6 | |

| Record name | 6-Methoxy-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)